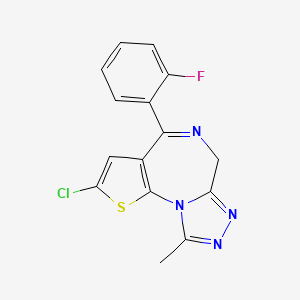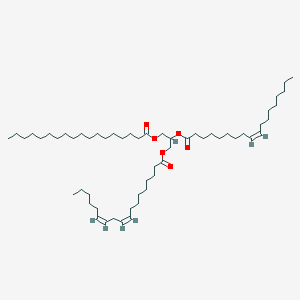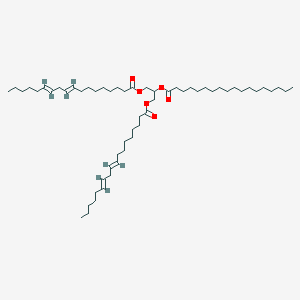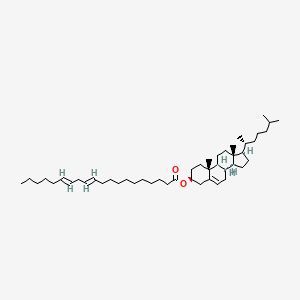
Cholest-5-en-3beta-ol, 11,14-eicosadienoate
Descripción general
Descripción
Cholest-5-en-3beta-ol, 11,14-eicosadienoate is a cholesteryl ester, a type of lipid molecule. It is composed of a cholesterol backbone esterified with an 11,14-eicosadienoic acid. This compound is significant in various biological processes and is found in blood plasma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholest-5-en-3beta-ol, 11,14-eicosadienoate can be synthesized through the esterification of cholesterol with 11,14-eicosadienoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize high-purity reactants and catalysts to ensure the efficient production of the ester. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-en-3beta-ol, 11,14-eicosadienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxysterols, which are oxidized derivatives of cholesterol.
Hydrolysis: The ester bond can be hydrolyzed to yield free cholesterol and 11,14-eicosadienoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Major Products Formed
Oxidation: Oxysterols
Hydrolysis: Free cholesterol and 11,14-eicosadienoic acid
Transesterification: Different cholesteryl esters depending on the alcohol used
Aplicaciones Científicas De Investigación
Cholest-5-en-3beta-ol, 11,14-eicosadienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and lipid chemistry.
Biology: Investigated for its role in cellular processes and lipid metabolism.
Medicine: Studied for its potential impact on cholesterol levels and cardiovascular health.
Industry: Utilized in the production of lipid-based formulations and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of cholest-5-en-3beta-ol, 11,14-eicosadienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be hydrolyzed to release free cholesterol and 11,14-eicosadienoic acid, which participate in various metabolic pathways. The compound’s effects are mediated through interactions with lipid transport proteins and enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cholesteryl oleate: Another cholesteryl ester with oleic acid.
Cholesteryl linoleate: Esterified with linoleic acid.
Cholesteryl arachidonate: Esterified with arachidonic acid.
Uniqueness
Cholest-5-en-3beta-ol, 11,14-eicosadienoate is unique due to its specific fatty acid component, 11,14-eicosadienoic acid, which imparts distinct biological properties. This compound’s specific structure allows it to participate in unique metabolic pathways and influence cellular functions differently compared to other cholesteryl esters .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11E,14E)-icosa-11,14-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11+,15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJKOQDWJELKE-XKFOCWSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


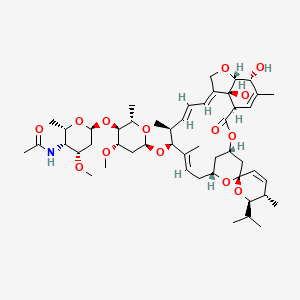
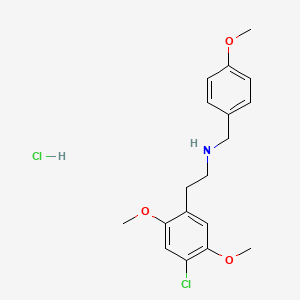
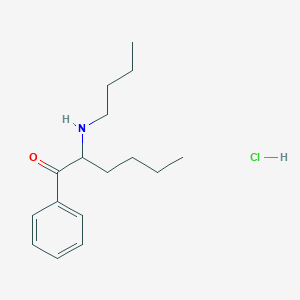
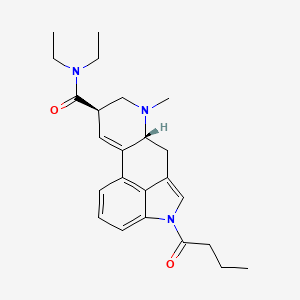
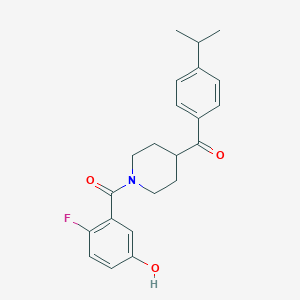
![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)
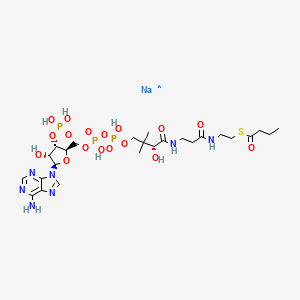
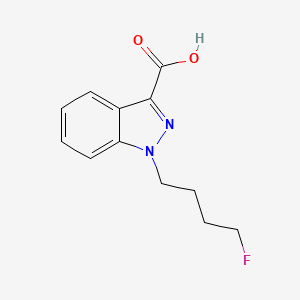
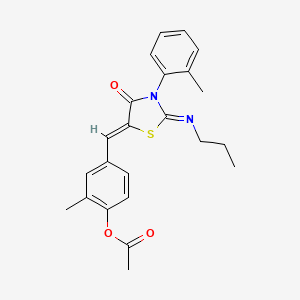
![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)
